molecular formula C37H72O11P2 B1234557 1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate

Cat. No. B1234557
M. Wt: 754.9 g/mol
InChI Key: KGPOTEGAEDLRDC-QEJMHMKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-hexadecanoyl-2-O-[(Z)-octadec-9-enoyl]-sn-glycerol 3-diphosphate is an optically active 1,2-diacylglycerol 3-diphosphate compound having a 1-hexadecanoyl substituent at the O-1 position and a (Z)-octadec-9-enoyl substituent at the O-2 position. It derives from a glycerol.

Scientific Research Applications

Biomarker Identification in Asthma

Research has identified 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate as a differential metabolite in the sputum of asthma patients, indicating its potential use as a biomarker. The study used ultra-high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry to analyze sputum metabolome profiles, highlighting its role in glycerophospholipid metabolism and early diagnosis of asthma (Tian et al., 2017).

Physical Chemical Characteristics

In a study examining the physical chemical characteristics of platelet-activating factor (PAF) and its homologs, the critical micellar concentration of 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate was determined using various analytical techniques, providing insights into the biological activities of these compounds (Kramp et al., 1984).

Interaction with Lipid Membranes

A study exploring the interactions between small molecules and lipid membranes used 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-pyrophoethanolamine, showing how different lipid compositions can affect these interactions. This research provides valuable insights for drug development and membrane biology (Huang et al., 2013).

properties

Product Name

1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate

Molecular Formula

C37H72O11P2

Molecular Weight

754.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[hydroxy(phosphonooxy)phosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H72O11P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)47-35(34-46-50(43,44)48-49(40,41)42)33-45-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H,43,44)(H2,40,41,42)/b18-17-/t35-/m1/s1

InChI Key

KGPOTEGAEDLRDC-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-pyrophosphate
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